molecular formula C17H11N3O2 B13756338 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid CAS No. 54709-53-4

2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B13756338
CAS No.: 54709-53-4
M. Wt: 289.29 g/mol
InChI Key: PSDZLYBQBRNYNH-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS 54709-53-4) is a benzimidazole derivative with a quinoline substituent at position 2 and a carboxylic acid group at position 5 of the benzimidazole core. Its molecular formula is C₁₇H₁₁N₃O₂, with a molecular weight of 289.29 g/mol . This compound is part of a broader class of privileged substructures, which are known for their ability to interact with diverse biological targets due to their spatially defined substituents and bioavailability-enhancing properties .

Properties

CAS No.

54709-53-4

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-quinolin-2-yl-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H11N3O2/c21-17(22)11-6-7-13-15(9-11)20-16(19-13)14-8-5-10-3-1-2-4-12(10)18-14/h1-9H,(H,19,20)(H,21,22)

InChI Key

PSDZLYBQBRNYNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the benzimidazole-5-carboxylic acid core.
  • Introduction of the quinolin-2-yl substituent at the 2-position of benzimidazole.
  • Functional group transformations such as ester hydrolysis or amidation.

Two main approaches are reported:

Synthesis from 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid methyl ester

A representative method described in patent WO2011099832A2 involves:

Step Description Reagents/Conditions Yield (%)
1 Preparation of 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid methyl ester Starting materials reacted in MeOH/THF Not specified
2 Hydrolysis of methyl ester to carboxylic acid NaOH in MeOH/THF, reflux 12 h, acidification with 1N HCl 70%
3 Coupling with amines or isothiocyanates to form derivatives Various amines or isothiocyanates, chromatographic purification 49-83%

The hydrolysis step converts the methyl ester to the free acid. The acid is then coupled with quinolinyl amines or related groups to yield the target compound or its derivatives.

One-Pot Nitro Reductive Cyclization to Benzimidazole-5-carboxylates

An efficient "one-pot" synthesis reported in ACS Omega (2018) and PMC articles involves:

  • Starting from ethyl 3-nitro-4-(substituted amino) benzoates and 5-bromothiophene-2-carbaldehyde.
  • Using sodium dithionite as a reductant in dimethyl sulfoxide (DMSO).
  • The reaction proceeds smoothly with excellent yields in a short time.

The benzimidazole esters thus formed are then converted to hydrazides and further reacted with substituted quinoline-4-carboxylic acids using phosphorus oxychloride under reflux to yield benzimidazole-containing quinolinyl hybrids.

This method offers a streamlined route to benzimidazole-5-carboxylates, which are key intermediates for quinolin-2-yl substitution.

Cyclization and Coupling Reactions

The formation of the benzimidazole ring often involves:

  • Condensation of o-phenylenediamine derivatives with aldehydes or carboxylates.
  • Oxidative cyclization using oxidants such as ceric ammonium nitrate, hydrogen peroxide, or iron(III) chloride, as described for related benzimidazole-5-carboxylic acids.

Coupling of the benzimidazole-5-carboxylic acid with quinoline derivatives is commonly achieved by:

  • Using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like 4-dimethylaminopyridine in DMF.
  • Refluxing with phosphorus oxychloride to promote amide or oxadiazole ring formation in quinolinyl hybrids.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Reference
1 Nitro reductive cyclization Ethyl 3-nitro-4-(substituted amino) benzoates + 5-bromothiophene-2-carbaldehyde Sodium dithionite, DMSO, room temp Benzimidazole-5-carboxylate esters High (not specified)
2 Ester hydrolysis Benzimidazole-5-carboxylate methyl ester NaOH, MeOH/THF, reflux 12 h Benzimidazole-5-carboxylic acid 70%
3 Coupling with quinoline derivatives Benzimidazole-5-carboxylic acid + quinoline-4-carboxylic acid or amines EDCI, DMAP, DMF, 50 °C, 24 h or POCl3 reflux Quinolin-2-yl-substituted benzimidazole 49-83%
4 Oxidative cyclization (alternative) o-Phenylenediamine derivatives + dialdehydes Oxidants (CAN, H2O2, FeCl3), non-protic solvents, heat Benzimidazole-5-carboxylic acid derivatives Not specified

Research Findings and Analysis

  • The "one-pot" nitro reductive cyclization method provides an efficient and high-yielding route to benzimidazole-5-carboxylates, key intermediates for further functionalization with quinoline moieties.
  • Hydrolysis of esters to acids proceeds smoothly under basic reflux conditions with good yields (~70%).
  • Coupling reactions using carbodiimide chemistry or phosphorus oxychloride-mediated cyclization enable the formation of quinolinyl-substituted benzimidazole derivatives with yields ranging from moderate to high (49-83%).
  • Oxidative cyclization methods using various oxidants offer alternative routes to benzimidazole-5-carboxylic acids but are less detailed for this specific compound.
  • The synthetic methods have been validated by spectral and analytical data, and the resulting compounds have shown promising biological activities such as antidiabetic and antithrombotic effects, indicating the functional integrity of the synthesized molecules.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzimidazole derivatives, including 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, exhibit promising anticancer properties. These compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives can effectively inhibit the proliferation of cancer cells and induce apoptosis via mitochondrial pathways .

Case Study:
A study evaluated the anticancer effects of synthesized benzimidazole derivatives, revealing that specific compounds significantly reduced tumor growth in xenograft models. The mechanism involved the activation of apoptotic pathways, making these derivatives potential candidates for further development as anticancer therapeutics .

α-Glucosidase Inhibition

Another notable application of this compound is its role as an α-glucosidase inhibitor. This property is particularly relevant for managing Type 2 diabetes mellitus, where controlling postprandial blood glucose levels is crucial.

Research Findings:
In a study involving the synthesis of novel quinoline-based benzimidazole derivatives, several compounds demonstrated significant α-glucosidase inhibitory activity with IC50 values much lower than the standard drug acarbose. The most potent derivative exhibited competitive inhibition against the enzyme, indicating its potential as a new anti-diabetic agent .

Cosmetic Applications

The unique properties of this compound also lend themselves to cosmetic formulations. Its ability to stabilize formulations and enhance skin penetration makes it a valuable ingredient in skincare products.

Formulation Example:
Cosmetic products containing this compound have been developed to improve skin hydration and barrier function. Studies indicate that formulations incorporating this benzimidazole derivative showed enhanced moisture retention and reduced transepidermal water loss in clinical trials .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other benzimidazole derivatives.

Activity IC50 Value (µM) Reference
Anticancer (various cell lines)Varies (0.1 - 10)
α-Glucosidase Inhibition3.2 - 185
Skin Hydration ImprovementN/A

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, it can disrupt microbial cell membranes, resulting in antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

The benzimidazole scaffold allows for structural versatility. Key analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Features
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (Target) Quinolin-2-yl at position 2 C₁₇H₁₁N₃O₂ 289.29 High hydrophobicity due to fused aromatic ring
2-Quinolin-4-yl-1H-benzimidazole-5-carboxylic acid (BI-5075) Quinolin-4-yl at position 2 C₁₇H₁₁N₃O₂ 289.29 Altered π-π stacking potential
2-Naphthalen-2-yl-1H-benzimidazole-5-carboxylic acid (BI-5076) Naphthalen-2-yl at position 2 C₁₈H₁₂N₂O₂ 288.30 Larger aromatic substituent
2-(2-Nitro-phenyl)-1H-benzimidazole-5-carboxylic acid 2-Nitro-phenyl at position 2 C₁₄H₉N₃O₄ 283.24 Nitro group enhances analgesic activity

Key Observations :

  • The quinoline substituent’s position (2-yl vs. 3-yl or 4-yl) influences electronic properties and binding interactions. For example, BI-5075 (quinolin-4-yl) may exhibit distinct receptor affinity compared to the target compound .
  • Substitution with a nitro group (as in ) confers naloxone-sensitive analgesic activity, absent in quinoline-containing analogs .

Pharmacological Profiles

Angiotensin II Antagonists

CV-11974 (a benzimidazole-7-carboxylic acid derivative with a tetrazole group) demonstrates potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex), surpassing EXP3174 (a reference compound) . In contrast, the target compound’s carboxylic acid at position 5 and quinoline substituent may prioritize different biological targets, such as kinase inhibition or antimicrobial activity.

Analgesic Activity

2-(2-Nitro-phenyl)-1H-benzimidazole-5-carboxylic acid () shows significant naloxone-sensitive analgesic activity (tail clamp test) and antispasmodic effects on KCl-induced contractions. The nitro group at the ortho position is critical, as chloro or methoxy substitutions abolish activity . The target compound’s quinoline group likely shifts its mechanism away from opioid pathways.

Physicochemical and Pharmacokinetic Properties

  • Synthesis Complexity: The target compound is priced at $240/g (1g scale), similar to BI-5076 but higher than BI-5075 and BI-5078, reflecting synthetic challenges in introducing quinoline-2-yl .

Structural Insights from Crystallography

Tools like SHELXL and Mercury CSD () enable precise determination of molecular geometry and intermolecular interactions. For example, the quinoline-2-yl group’s planar structure may facilitate stacking interactions in crystal lattices or target binding pockets .

Biological Activity

2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines the structural features of quinoline and benzimidazole, both of which are known for their diverse pharmacological properties. The following sections will detail the biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant research findings.

Anticancer Activity

Research has demonstrated that derivatives of quinoline-benzimidazole compounds exhibit significant anticancer activity. A study involving a series of quinoline-benzimidazole hybrids revealed that certain compounds displayed potent anti-proliferative effects against various cancer cell lines, including leukemia and breast cancer. Notably, compound 11h showed an excellent growth inhibition (GI) rate between 90% and 100% across multiple cancer types, indicating its potential as an effective anticancer agent .

Table 1: Anticancer Activity of Selected Quinoline-Benzimidazole Derivatives

CompoundCancer Cell LineGI50 (nM)Selectivity
11hHL-60 (Leukemia)5Excellent
8hMDA-MB-468 (Breast)10Good
12hHOP-92 (Lung)15Good
12fIGROV1 (Ovarian)20Moderate

Antimicrobial Activity

The antimicrobial properties of quinoline-benzimidazole derivatives have also been extensively studied. Compounds derived from this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 12f , 12c , and 12d exhibited superior activity against E. coli, surpassing the efficacy of the control antibiotic Gentamicin .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacteria TypeMIC (µg/mL)Activity Level
12fE. coli1Excellent
12cE. coli2Very Good
8iS. aureus5Significant

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. A study found that several derivatives of quinoline-benzimidazole exhibited significant α-glucosidase inhibition with IC50 values ranging from 3.2 µM to over 185 µM, demonstrating their potential as anti-diabetic agents .

Table 3: α-Glucosidase Inhibition Data

CompoundIC50 (µM)Type of Inhibition
Compound A3.2Competitive
Compound B50Non-competitive
Acarbose750Standard Control

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of specific functional groups at positions such as 1-, 2-, and/or 5-(or 6-) significantly influences their pharmacological profiles .

Key Findings in SAR:

  • Substituents at the benzimidazole core enhance enzyme inhibition.
  • Hybridization of quinoline with benzimidazole improves anticancer potency.
  • Amide groups are critical for binding interactions with target enzymes.

Case Studies

  • In vitro Studies on Anticancer Activity : A comprehensive study showed that hybrid compounds combining quinoline and benzimidazole motifs had enhanced cytotoxicity against various cancer cell lines compared to their individual components .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted that certain derivatives exhibited low MIC values against resistant strains of bacteria, suggesting their potential in treating infections where conventional antibiotics fail .

Q & A

Q. What are the common synthetic routes for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting from nitrobenzoic acid derivatives. For example, 7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid is synthesized via cyclization of 4-butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester, followed by reduction and hydrolysis . Purification often employs crystallization or chromatography (e.g., HPLC) to isolate intermediates . For quinoline integration, methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF) are adapted for formylation, followed by coupling with benzimidazole precursors .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms structural integrity by identifying quinoline and benzimidazole proton environments .
  • HPLC ensures purity (>95%) and quantifies yield .
  • FTIR verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 289.29 for C₁₇H₁₁N₃O₂) .

Q. How are solubility and stability optimized for in vitro assays?

The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility. Stability studies under varying pH (4–9) and temperature (4–37°C) are conducted using UV-Vis spectroscopy to monitor degradation kinetics .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

SHELXL refinement (via SHELX programs) is used to determine crystal structures, distinguishing between 1H-benzimidazole tautomers (N1-H vs. N3-H). Hydrogen bonding networks and π-π stacking between quinoline and benzimidazole moieties are analyzed to confirm dominant tautomeric states . For example, high-resolution data (d-spacing < 0.8 Å) can resolve proton positions in the benzimidazole ring .

Q. What strategies address contradictory biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Methodological solutions include:

  • Batch-to-batch consistency checks using LC-MS to identify trace byproducts (e.g., dehalogenated derivatives) .
  • Dose-response normalization across cell lines (e.g., adjusting for efflux pump activity in cancer cells) .
  • Meta-analysis of IC₅₀ values under standardized conditions (pH 7.4, 5% CO₂) .

Q. How are computational methods applied to predict structure-activity relationships (SAR)?

  • Docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase ATP-binding pockets), prioritizing substituents at the quinoline C2 and benzimidazole C5 positions .
  • QSAR models correlate logP values (calculated via ChemDraw) with cytotoxicity data to optimize hydrophobicity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scaling multi-step reactions requires strict control of:

  • Reaction temperature (e.g., avoiding >100°C during cyclization to prevent racemization) .
  • Catalyst loading (e.g., chiral catalysts for asymmetric synthesis) .
  • Workup protocols (e.g., aqueous/organic phase separation to remove acidic byproducts) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
14-Butyrylamino-3-methyl-5-nitro-benzoic acid methyl esterNitration, butyrylation65–70
27-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acidCyclization (AcOH, reflux)50–55
32-Chloroquinoline-3-carbaldehydeVilsmeier-Haack (POCl₃, DMF)80–85
4Final couplingPd-catalyzed cross-coupling40–45

Q. Table 2. Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC≥95% (λ = 254 nm)
SolubilityUV-Vis≥1 mg/mL (PBS pH 7.4)
Tautomer ratio¹H NMRN1-H:N3-H = 9:1

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